溴化钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

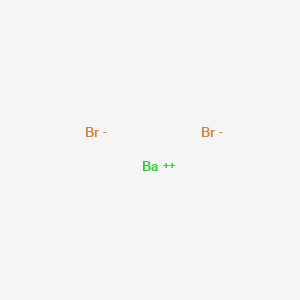

Barium Bromide (BaBr2) is an important chemical compound also known as Barium (2+) dibromide or Barium bromide anhydrous . It appears as a white solid which is soluble in water and is toxic in aqueous form .

Synthesis Analysis

Barium bromide can be prepared by treating barium sulfide or barium carbonate with hydrobromic acid . The reactions are as follows:Molecular Structure Analysis

Barium bromide crystallizes in the lead chloride (cotunnite) motif, giving white orthorhombic crystals that are deliquescent . Each barium ion is surrounded by eight bromide ions and each bromide ion is surrounded by eight barium ions .Chemical Reactions Analysis

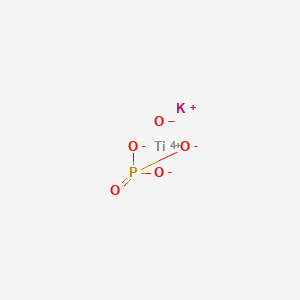

In aqueous solution, barium bromide behaves as a simple salt. It reacts with the sulfate salts to produce a solid precipitate of barium sulfate . Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, giving solid precipitates of barium oxalate, fluoride, and phosphate, respectively .Physical and Chemical Properties Analysis

Barium Bromide is a white crystalline solid that is soluble in water . It has a melting point of 857 degrees Celsius and a boiling point of 1835 degrees Celsius . The density of the barium bromide formula is 4.78 g/cm3 .科学研究应用

医学影像

溴化钡: 是硫酸钡的前体,硫酸钡是一种医学影像中的放射对比剂 。硫酸钡的悬浮液,被称为“钡餐”,被病人吞服以包覆胃肠道的内壁。这可以提高胃肠道在X射线影像下的可见度,从而更好地诊断疾病。

摄影处理

在摄影领域,溴化钡是摄影处理中使用的化学物质的前体 。它参与了感光纸和胶片的制作,在捕捉图像的感光层中发挥作用。

镭的提纯

历史上,溴化钡在镭的提纯中发挥了重要作用,通过玛丽·居里发明的分步结晶法进行提纯 。这种方法对获得纯净的镭用于研究和医疗用途至关重要。

其他溴化物的生产

溴化钡被用于合成其他溴化物化合物 。由于它与各种元素和化合物的反应性,它充当了生产各种应用于工业和研究的溴化物的中间体。

荧光粉生产

溴化钡: 被用于生产荧光粉 。荧光粉是表现出发光现象的物质。它们是各种显示技术的关键组成部分,包括荧光灯和阴极射线管。

化学合成

在化学研究中,溴化钡被用作合成各种化学化合物的试剂 。它的特性使其适合用于不同类型的化学反应,为化学科学的进步做出贡献。

安全和操作研究

由于其毒性,对溴化钡安全操作和处置的研究至关重要 。这项研究对于制定协议以减轻其在各种应用中的使用风险至关重要。

环境影响研究

对溴化钡及其化合物的环境影响的研究对于了解其对生态系统的影响至关重要 。这些研究有助于评估潜在风险,并制定其环境安全使用的指南。

安全和危害

未来方向

Identifying, evaluating, and predicting the health effects of chronic low-level and moderate-level barium exposures in humans is challenging. Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .

作用机制

Target of Action

Barium bromide (BaBr2) is an ionic compound . It can interact with various biological systems due to its ionic nature .

Mode of Action

Barium bromide is a simple salt that behaves as such in aqueous solutions . It can react with other ions in solution, leading to the formation of precipitates. For example, it reacts with sulfate ions to produce a solid precipitate of barium sulfate .

Biochemical Pathways

It can react with various ions in the body, potentially affecting certain biochemical processes indirectly .

Pharmacokinetics

As an ionic compound, it is soluble in water , which suggests that it could be absorbed into the body through ingestion or skin contact.

Result of Action

The primary result of barium bromide action in the body is the formation of precipitates with other ions, such as sulfate ions . This can potentially lead to the accumulation of these precipitates in various parts of the body.

Action Environment

The action of barium bromide can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the pH and ionic composition of the surrounding environment . Additionally, certain populations may be at higher risk of exposure to barium, such as those living in areas with high levels of barium in the drinking water or food supply .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Barium bromide can be achieved through the reaction of Barium carbonate with Hydrobromic acid.", "Starting Materials": [ "Barium carbonate", "Hydrobromic acid" ], "Reaction": [ "Add Barium carbonate to a solution of Hydrobromic acid in a reaction flask", "Heat the reaction mixture to 60-70°C and stir for several hours", "Allow the mixture to cool and filter off any precipitate formed", "Evaporate the filtrate to dryness to obtain Barium bromide as a white powder" ] } | |

CAS 编号 |

10553-31-8 |

分子式 |

BaBr2 |

分子量 |

297.13 g/mol |

IUPAC 名称 |

barium(2+);dibromide |

InChI |

InChI=1S/Ba.2BrH/h;2*1H/q+2;;/p-2 |

InChI 键 |

NKQIMNKPSDEDMO-UHFFFAOYSA-L |

SMILES |

[Br-].[Br-].[Ba+2] |

规范 SMILES |

[Br-].[Br-].[Ba+2] |

| 10553-31-8 | |

Pictograms |

Irritant |

产品来源 |

United States |

Q1: What is the molecular formula and weight of barium bromide?

A1: Barium bromide has the molecular formula BaBr2 and a molecular weight of 297.14 g/mol.

Q2: Can you describe the coordination environment of barium in barium bromide dihydrate?

A3: Neutron diffraction studies on barium bromide dihydrate (BaBr2·2H2O) reveal that barium is coordinated by nine bromide ions in a tricapped trigonal prismatic geometry. [, ]

Q3: What are the spectroscopic characteristics of barium bromide?

A4: While specific spectroscopic data is limited in the provided research, studies mention the use of X-ray diffraction [, , , ] and neutron diffraction [] to analyze structural changes in barium bromide-containing materials.

Q4: What is a notable application of barium bromide in analytical chemistry?

A5: Barium bromide is utilized as a matrix modifier in the multi-elemental analysis of sulfuric acid using inductively coupled plasma mass spectrometry (ICP-MS). [, ] The addition of barium bromide precipitates sulfate as insoluble barium sulfate, effectively removing spectral interferences caused by sulfur-containing species. [, ]

Q5: How does barium bromide contribute to the study of the hydrogen + oxygen reaction?

A6: Researchers have investigated the first explosion limit of the hydrogen + oxygen reaction in vessels coated with barium bromide. [] This research suggests that the barium bromide surface plays a role in chain termination, particularly by destroying hydrogen atoms with an efficiency proportional to the partial pressure of oxygen. []

Q6: Can barium bromide form double salts?

A7: Yes, barium bromide can form double salts. One example is the formation of barium 2-ketolactobionate barium bromide double salt. This compound is notable as the first reported crystalline barium bromide salt of a sugar acid. [] Another example is Ba4Si3Br2, a double salt of barium bromide and barium silicide containing a novel cyclotrisilicide unit. []

Q7: What are the potential applications of europium-doped barium bromide in materials science?

A8: Europium-doped barium bromide shows promise as an x-ray storage phosphor material. [, , , ] Research indicates that incorporating europium into barium bromide nanocrystals within a glass matrix enhances fluorescence efficiency, making these materials potentially useful in imaging and sensing applications. [, ]

Q8: How does the presence of barium bromide impact the solubility of other compounds?

A9: Studies on the solubility of thallium(I) bromide in aqueous solutions containing barium bromide provide insights into ionic interactions and activity coefficients. [] These findings contribute to understanding the thermodynamic behavior of electrolytes in mixed solutions.

Q9: Has the nuclear cross-section of 81Br (n, γ) 82Br reaction been measured using barium bromide?

A10: Yes, the nuclear cross-section of 81Br (n, γ) 82Br reaction has been determined by irradiating barium bromide (BaBr2) with thermal neutrons. []

Q10: Are there any reported studies on the thermodynamic behavior of hydrogen bromide in barium bromide solutions?

A11: Yes, researchers have investigated the thermodynamic properties of hydrogen bromide in aqueous barium bromide solutions. [] Electromotive force measurements were used to determine activity coefficients and other thermodynamic parameters, providing valuable insights into the interactions between these species in solution. []

Q11: How does the stability of barium bromide vary with different solvents?

A13: While the provided research doesn't explicitly address the stability of barium bromide in various solvents, one study examines the volumetric and viscometric properties of barium bromide solutions in aqueous mixtures of ethylene glycol and 1,4-dioxane at different temperatures. [] This research infers the structure-promoting or structure-breaking tendencies of barium bromide in these specific solvent systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)

![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)

![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)

![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)